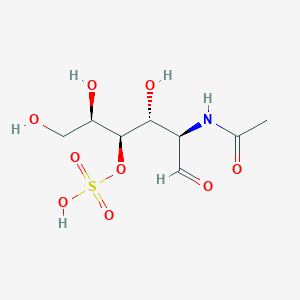

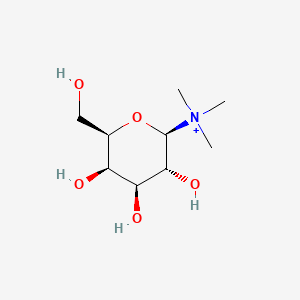

N-Acetyl-D-galactosamine 4-sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-acetyl-d-galactosamine 4-sulfate is a hexose.

Aplicaciones Científicas De Investigación

Synthetic Routes and Building Blocks

N-Acetyl-D-galactosamine 4-sulfate is a crucial component in the synthesis of complex carbohydrates and glycoconjugates, serving as a building block in glycoproteins, glycolipids, and polysaccharides. These molecules are fundamental to various physiological processes. Developing efficient synthetic strategies for N-Acetyl-D-galactosamine, given its limited natural sources and high demand, has been a focus of research. Classical approaches have centered on the multi-step protection and conversion of N-acetyl-D-glucosamine (d-GlcNAc) to N-Acetyl-D-galactosamine, emphasizing the need for expeditious routes to this building block for broader applications in biochemical synthesis and study (Santoyo-González et al., 2018).

Vibrational Spectroscopy of Chondroitin Sulfate

The study of chondroitin sulfate, a copolymer consisting of D-glucuronate and N-acetyl-D-galactosamine 4-sulfate residues, through vibrational spectroscopy has shed light on its structure and interactions at the molecular level. Research employing scaled quantum mechanical calculations and vibrational spectroscopy provides insights into the CO2- symmetric and antisymmetric stretching modes, crucial for understanding the biochemical properties and interactions of chondroitin sulfate in biological systems (Meziane-Tani et al., 2006).

Targeted Drug Delivery

N-Acetyl-D-galactosamine 4-sulfate has been explored as a targeting moiety in drug delivery systems, specifically for directing therapeutic agents to macrophages. Surface modification of nanoparticles with N-Acetyl-D-galactosamine 4-sulfate has demonstrated enhanced targeting and uptake by macrophages, indicating its potential in the development of targeted therapies for diseases where macrophages play a key role (Dwivedi et al., 2012).

Genomic Organization and Localization

The genomic organization and chromosomal localization of genes encoding enzymes involved in the sulfation of N-acetyl-D-galactosamine have been mapped, providing a foundation for understanding the genetic basis of disorders related to glycosaminoglycan metabolism. This research offers insights into the regulation of these enzymes and their roles in physiological and pathological conditions (Hemmerich et al., 2001).

Therapeutic Applications and Limitations

The therapeutic applications of chondroitin sulfate, which contains N-acetyl-D-galactosamine 4-sulfate units, have been explored in the context of joint pain, inflammation, and osteoarthritis. Research has highlighted the biomedical functions of galactosaminoglycans (GalAGs) while also addressing concerns about the effectiveness and potential side effects of these compounds. The structural specificity of N-acetyl-D-galactosamine 4-sulfate contributes to the biological activities of GalAGs, underscoring the importance of understanding these molecules' structure-function relationships in developing safe and effective therapies (Pomin et al., 2019).

Propiedades

Número CAS |

45233-43-0 |

|---|---|

Nombre del producto |

N-Acetyl-D-galactosamine 4-sulfate |

Fórmula molecular |

C8H15NO9S |

Peso molecular |

301.27 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C8H15NO9S/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17)/t5-,6+,7+,8-/m0/s1 |

Clave InChI |

RKFMAQNDSSSRTH-OSMVPFSASA-N |

SMILES isomérico |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)O)O |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |

SMILES canónico |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O |

Otros números CAS |

45233-43-0 |

Sinónimos |

N-acetylgalactosamine 4-sulfate NAG-4-S |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

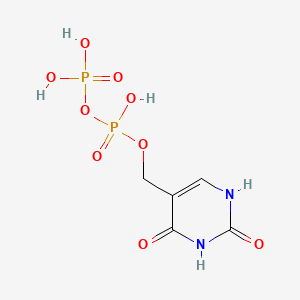

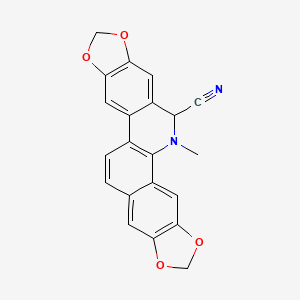

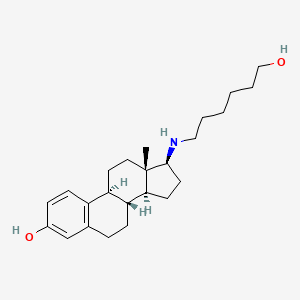

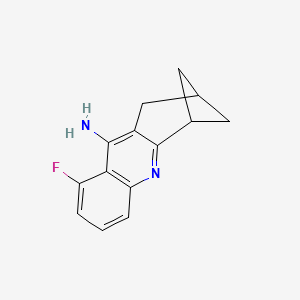

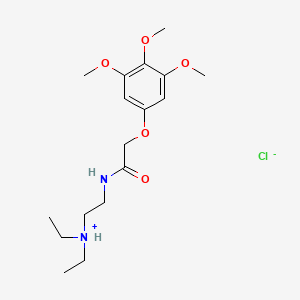

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,6a,7,9a,10,10a,10b,11,12,12a-octadecahydrocyclopenta[5,6]naphtho[1,2-f]indazole-1,2-diol](/img/structure/B1201384.png)